1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods, and it has shown promising results in various research studies.
Mechanism Of Action
The mechanism of action of 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Furthermore, this compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurological disorders.
Biochemical And Physiological Effects
1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Furthermore, this compound has also been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which can improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride. One of the most significant directions is the development of more efficient synthesis methods for this compound. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the development of analogs of this compound with improved solubility and bioavailability could lead to the development of more effective treatments for cancer and neurological disorders.
Conclusion:
In conclusion, 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride is a promising compound with potential applications in various scientific research studies. Its potent anticancer activity and potential for the treatment of neurological disorders make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride has been reported in several research studies. One of the most commonly used methods involves the reaction of 2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole with propyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, and the product is obtained in good yields after purification using column chromatography.
Scientific Research Applications
1-Propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride has shown potential applications in various scientific research studies. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(oxolan-2-yl)-1-propylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13;/h3-4,6-7,13H,2,5,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHZYYQGIGWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride |
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